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molecular formula C4H3ClN2O4S2 B1363432 5-Chloro-4-nitrothiophene-2-sulfonamide CAS No. 61714-46-3

5-Chloro-4-nitrothiophene-2-sulfonamide

Cat. No. B1363432
M. Wt: 242.7 g/mol
InChI Key: CKMLFNQCVNTKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07361659B2

Procedure details

Hydrogenation of a stirred solution of 5-chloro-4-nitro-thiophene-2-sulfonamide [CAS-No. 61714-46-3; commercially available] (1.13 g, 4.66 mmol) in methanol (140 ml) on Raney-Nickel (1.13 g) for 3 h at room temperature yielded after removal of the catalyst by filtration, evaporation and column chromatography on silica gel (ethyl acetate/hexane) the title compound as a light brown solid. MS (ISP) 211.0 [(M−H)−], mp 138° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([S:7]([NH2:10])(=[O:9])=[O:8])=[CH:4][C:3]=1[N+:11]([O-])=O>CO>[NH2:11][C:3]1[CH:4]=[C:5]([S:7]([NH2:10])(=[O:8])=[O:9])[S:6][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(S1)S(=O)(=O)N)[N+](=O)[O-]
Step Two
Name
Quantity
140 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration, evaporation and column chromatography on silica gel (ethyl acetate/hexane) the title compound as a light brown solid

Outcomes

Product
Name
Type
Smiles
NC=1C=C(SC1Cl)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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